1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine
Overview
Description
The compound is a derivative of piperazine, which is a common component in many pharmaceuticals due to its ability to form stable salts with most acids . The compound also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the reaction of a boronic ester with an appropriate piperazine derivative . The boronic ester can be prepared through borylation of the corresponding alkylbenzenes in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of this compound would likely feature a piperazine ring substituted with an ethyl group and a benzyl group. The benzyl group would be further substituted with a boronic ester group .Chemical Reactions Analysis
Boronic esters, such as the one present in this compound, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .Scientific Research Applications
Hypotensive Activity
- Tetrahydro-2-Benzoxepins and Hypotension : A study reported on the hypotensive activity of a novel series of tetrahydro-2-benzoxepins, including compounds similar in structure to 1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine. These compounds were identified as alpha blockers with both peripheral and central activities, indicating their potential in hypotension treatment (Tenbrink et al., 1981).
Synthesis and Chemical Analysis
- Ortho-Modified Piperazino-Methyl-Phenylboronic Acid Derivatives : Research on the synthesis of related compounds, such as 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, has been conducted. These compounds were studied for their serine protease inhibitory activity, providing insights into the synthesis and potential applications of similar compounds (Spencer et al., 2002).
Antimicrobial Applications
- Antimicrobial Quinoline Derivatives : A series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid were synthesized and evaluated for their in vitro antibacterial and antifungal activities. These findings are relevant to understanding the antimicrobial potential of structurally related compounds (Rameshkumar et al., 2003).
Structural and Conformational Studies
- Crystal Structure Analysis : The crystal structure of related compounds like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) has been studied. This research is significant for understanding the molecular conformation and structural characteristics of similar piperazine derivatives (Faizi et al., 2016).
Serotonin Antagonist Activity
- Bicyclic Triazol and Triazine Derivatives : Research on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with structures similar to 1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine revealed their potent 5-HT2 antagonist activity. This indicates potential applications in neuropsychiatric disorders (Watanabe et al., 1992).
Anti-HIV Activity
- Piperazinyl-Nitroimidazole Derivatives : A series of piperazinyl-nitroimidazole derivatives were synthesized and evaluated for their anti-HIV-1 and anti-HIV-2 activity, demonstrating the potential of structurally similar piperazine derivatives in antiviral research (Al-Masoudi et al., 2007).
Intermediate in Biologically Active Compounds
- Synthesis of Important Intermediates : Research on the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in compounds like crizotinib, sheds light on the synthesis pathways and potential applications of similar compounds (Kong et al., 2016).
Mechanism of Action
Target of Action
The compound contains a boronic acid pinacol ester group , which is commonly used in the Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds between two different types of organic compounds .
Mode of Action
The mode of action of this compound is likely related to its ability to participate in cross-coupling reactions. In the presence of a palladium catalyst, the boronic acid pinacol ester group can undergo transmetallation with an organohalide to form a new carbon-carbon bond . This reaction is often used in the synthesis of biologically active compounds .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the nature of the organohalide it is coupled with. The resulting product could potentially interact with various biochemical pathways, depending on its structure .
Result of Action
The molecular and cellular effects of this compound would be determined by the specific organohalide it is coupled with. The Suzuki-Miyaura cross-coupling reaction allows for the synthesis of a wide variety of biologically active compounds , so the effects could range widely depending on the specific reaction conditions and reactants used.
Action Environment
Environmental factors such as pH, temperature, and the presence of a suitable catalyst would significantly influence the efficacy and stability of this compound. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is also often performed in an aqueous environment .
Future Directions
The future directions for this compound would likely depend on its intended use. If it’s being developed as a pharmaceutical, future work could involve testing its efficacy and safety in preclinical and clinical trials. If it’s being used as an intermediate in chemical synthesis, future work could involve optimizing the synthesis process or exploring its use in the synthesis of new compounds .
properties
IUPAC Name |
1-ethyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31BN2O2/c1-6-21-11-13-22(14-12-21)15-16-7-9-17(10-8-16)20-23-18(2,3)19(4,5)24-20/h7-10H,6,11-15H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEYOYMPVGYWCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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